Isochroman-6-amine

Übersicht

Beschreibung

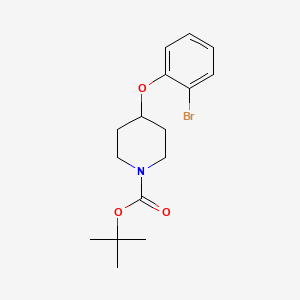

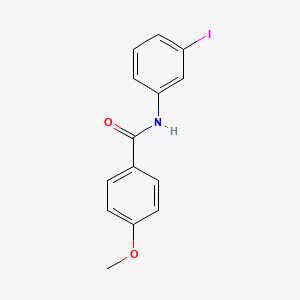

Isochroman-6-amine is a heterocyclic amine that has gained significant attention in the scientific community due to its diverse biological activities. It has been studied for its potential use in the development of drugs for various diseases. The empirical formula of this compound is C9H11NO and it has a molecular weight of 149.19 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C9H11NO . The InChI code for this compound is 1S/C9H11NO/c10-9-2-1-8-6-11-4-3-7 (8)5-9/h1-2,5H,3-4,6,10H2 .Chemical Reactions Analysis

Isochroman derivatives, such as this compound, undergo iron-catalyzed C (sp3)–H amination reactions with arylamines under mild conditions. This provides an efficient route to produce various oxidative coupling products.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 149.19 . The storage temperature for this compound is 4°C and it should be protected from light .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Isochroman derivatives, including isochroman-6-amine, can be synthesized through C(sp3)–H bond and N–H bond coupling. This process is metal- and base-free, simple, and atom-economical, potentially applicable in drug synthesis (J. Feng, Meifang Lv, Guo-ping Lu, & C. Cai, 2015).

Biobased Amines in Material Chemistry

- Amines like this compound are key intermediates in the chemical industry for synthesizing materials like polyamides and polyurethanes, which have applications in automotive, aerospace, and health industries. The synthesis of biobased amines from biomass is an area of active research (V. Froidevaux, C. Negrell, S. Caillol, J. Pascault, & B. Boutevin, 2016).

Enzyme Amination for Biocatalysis

- Amination of enzymes, which can involve this compound, alters the isoelectric point and chemical reactivity of proteins. This modification is used to improve enzyme immobilization, interaction with supports, and in the formation of crosslinked enzyme aggregates, thereby enhancing biocatalytic processes (R. Rodrigues, O. Barbosa, C. Ortiz, Á. Berenguer-Murcia, R. Torres, & R. Fernández-Lafuente, 2014).

Iron-Catalyzed Amination

- Isochroman derivatives, such as this compound, undergo iron-catalyzed C(sp3)–H amination reactions with arylamines under mild conditions. This provides an efficient route to produce various oxidative coupling products (Diao Chen, Fuyou Pan, Jian-rong Gao, & Jianguo Yang, 2013).

Applications in Biomedical Chemistry

- This compound is utilized in the synthesis of certain biologically active molecules, with applications spanning from antimicrobial agents to central nervous system therapeutics (Zefeng Zhao, Kaiwen Kang, Jiangxin Yue, X. Ji, Haifa Qiao, Peinan Fan, & Xiaohui Zheng, 2020).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The mode of action of Isochroman-6-amine involves a series of chemical reactions. Reports suggest that C–H insertions forming six-membered rings containing heteroatoms are rare due to Stevens rearrangements occurring after nucleophilic attack on the carbene by a heteroatom . Using donor/donor carbenes and Rh2(R-PTAD)4 as a catalyst, a collection of isochroman substrates have been synthesized in good yield, with excellent diastereo- and enantioselectivity, and no rearrangement products were observed .

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isochromen-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUNVOJMYCNULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid](/img/structure/B3137892.png)

![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)

![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3137956.png)